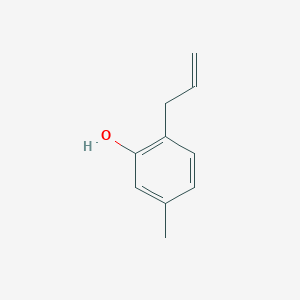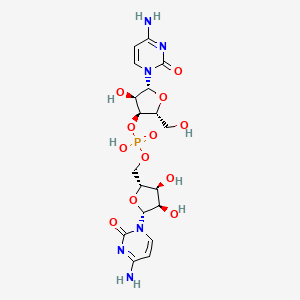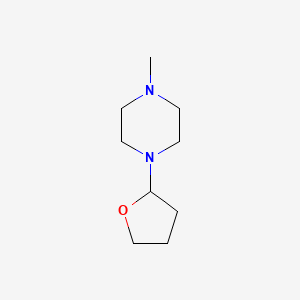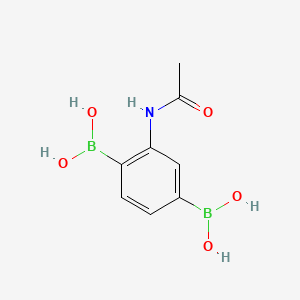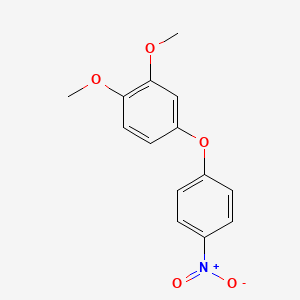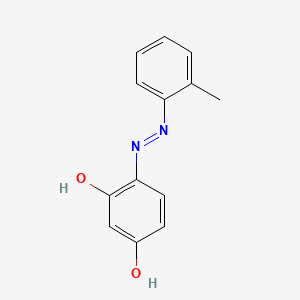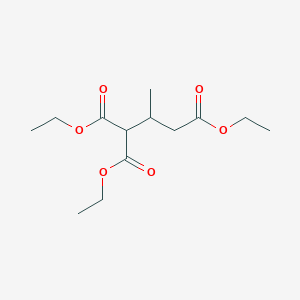
Triethyl 2-methyl-1,1,3-propanetricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl 2-methyl-1,1,3-propanetricarboxylate is an organic compound with the molecular formula C13H22O6. It is a triester derived from 2-methyl-1,1,3-propanetricarboxylic acid. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 2-methyl-1,1,3-propanetricarboxylate involves the reaction of diethyl malonate with methyl crotonate in the presence of sodium ethoxide. The reaction is carried out in anhydrous ethanol under reflux conditions. The mixture is then heated to distill off the ethanol, leaving behind the sodio derivative of the compound. This residue is further processed by adding water and concentrated hydrochloric acid, followed by heating under reflux to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl 2-methyl-1,1,3-propanetricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acids or bases.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Produces 2-methyl-1,1,3-propanetricarboxylic acid.
Reduction: Produces triethyl 2-methyl-1,1,3-propanetriol.
Substitution: Produces various substituted esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Triethyl 2-methyl-1,1,3-propanetricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Triethyl 2-methyl-1,1,3-propanetricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical processes. The compound’s structure allows it to interact with enzymes and other proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethyl 1,1,3-propanetricarboxylate: Similar structure but lacks the methyl group at the 2-position.
Trimethyl 1,2,3-propanetricarboxylate: Another triester with a different substitution pattern.
Uniqueness
Triethyl 2-methyl-1,1,3-propanetricarboxylate is unique due to the presence of the methyl group at the 2-position, which influences its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties .
Eigenschaften
CAS-Nummer |
2907-92-8 |
|---|---|
Molekularformel |
C13H22O6 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
triethyl 2-methylpropane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C13H22O6/c1-5-17-10(14)8-9(4)11(12(15)18-6-2)13(16)19-7-3/h9,11H,5-8H2,1-4H3 |
InChI-Schlüssel |
HPIXILNCJXVOLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C)C(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


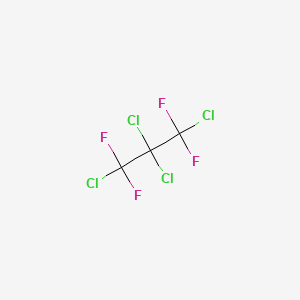
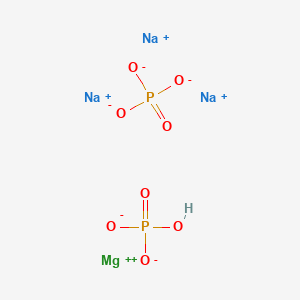
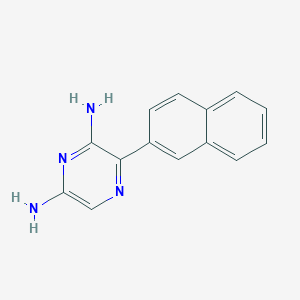
![N-[3,5-bis-(Trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide](/img/structure/B13744698.png)
